N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in the synthesis of nucleoside analogues.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Known for their energetic properties.
Uniqueness
N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-10-7(12-11-5)4-9-8(13)6-2-3-6/h6H,2-4H2,1H3,(H,9,13)(H,10,11,12) |
InChI Key |
IXERGZCMVFTHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CNC(=O)C2CC2 |
Origin of Product |
United States |
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